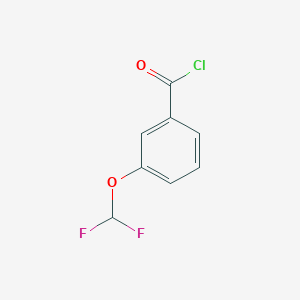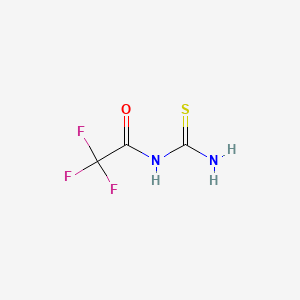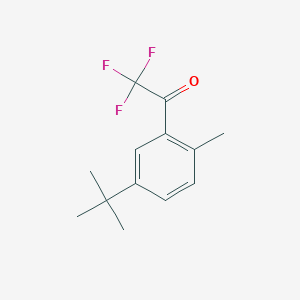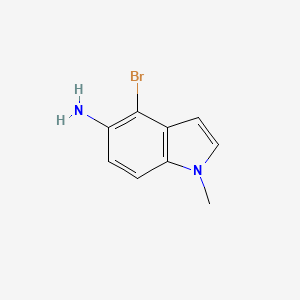
Sodium N-acetylneuraminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-acetylneuraminate, also known as sodium N-acetylneuraminic acid, is a sodium salt form of N-acetylneuraminic acid. N-acetylneuraminic acid is a type of sialic acid, which is a family of nine-carbon sugars that play crucial roles in biological processes. These sugars are found predominantly in glycoproteins and glycolipids on cell surfaces, where they contribute to cellular recognition, signaling, and adhesion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium N-acetylneuraminate can be synthesized enzymatically from N-acetylmannosamine and pyruvate using N-acetylneuraminate lyase as a catalyst. This enzyme catalyzes the reversible aldol condensation reaction to form N-acetylneuraminic acid, which can then be converted to its sodium salt form .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis route due to its efficiency and specificity. The process typically includes dissolving this compound in water or a mixture of water and an organic solvent, followed by crystallization to obtain the trihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium N-acetylneuraminate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled pH and temperature to ensure specificity and yield .
Major Products: The major products formed from these reactions include various sialic acid derivatives, which have different biological and chemical properties.
Applications De Recherche Scientifique
Sodium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sialic acids and their derivatives.
Biology: It plays a role in studying cell surface interactions and signaling pathways.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit viral attachment to host cells.
Industry: It is utilized in the production of glycoproteins and glycolipids for various biotechnological applications .
Mécanisme D'action
The mechanism of action of sodium N-acetylneuraminate involves its role in cellular recognition and signaling. It acts as a ligand for various receptors on cell surfaces, mediating interactions between cells and their environment. In the context of viral infections, it serves as a receptor for influenza viruses, facilitating their attachment and entry into host cells .
Comparaison Avec Des Composés Similaires
N-Glycolylneuraminic acid: Another common sialic acid found in mammalian cells.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): A sialic acid variant synthesized by the same enzyme, N-acetylneuraminate synthase
Uniqueness: Sodium N-acetylneuraminate is unique due to its specific role in human biology, particularly in cell surface interactions and viral infections. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
92413-99-5 |
|---|---|
Formule moléculaire |
C11H18NNaO9 |
Poids moléculaire |
331.25 g/mol |
Nom IUPAC |
sodium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
Clé InChI |
QKFTYFYIYXTFBX-BKSOAOGQSA-M |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)






![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)


![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
